molecular formula C₂₇H₃₃NO₇ B1140567 Hydroxyterbinafine b-D-glucuronide CAS No. 99473-12-8

Hydroxyterbinafine b-D-glucuronide

Cat. No. B1140567
CAS RN: 99473-12-8
M. Wt: 483.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyterbinafine b-D-glucuronide is a metabolite of terbinafine, which is an antifungal medication used to treat infections caused by fungi. Hydroxyterbinafine b-D-glucuronide is formed in the liver and excreted in the urine. This compound has gained attention in scientific research due to its potential use as a biomarker for terbinafine metabolism and its potential role in the pharmacokinetics of terbinafine.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Hydroxyterbinafine b-D-glucuronide plays a role in the metabolism and clearance of various compounds through glucuronidation, a process involving uridine 5'-diphosphoglucuronyltransferases (UGTs) like UGT1A4 and UGT1A3. These enzymes catalyze the glucuronidation of 25-Hydroxyvitamin D3, with variations in activity due to genetic polymorphisms and inducibility by substances like rifampin, carbamazepine, and phenobarbital (Wang et al., 2014).

Enzymatic Activity and Inhibition 2. The β-glucuronidase enzyme plays a critical role in glucuronidation studies, and its activity can be affected by inhibitors like saccharolactone. The presence of β-glucuronidase can complicate the measurement of glucuronide formation rates, and the inhibitory effects of saccharolactone on this enzyme have been studied to better understand these interactions and their implications for drug metabolism (Oleson & Court, 2008).

Drug Metabolism and Interactions 3. Understanding the metabolic pathways of drugs is crucial for predicting drug-drug interactions and optimizing therapeutic strategies. The N-glucuronidation pathway, for example, is essential for the overall in vitro metabolic clearance of certain drugs. Studies on drugs like Midazolam reveal the formation of quaternary direct N-glucuronides, indicating an additional metabolic pathway beyond the primary metabolism mediated by enzymes like CYP3A4. Such insights are vital for accurately assessing drug metabolism and potential interactions (Klieber et al., 2008).

Analytical and Diagnostic Applications 4. The development of analytical methods for detecting metabolites of substances like gamma-hydroxybutyric acid (GHB) is crucial for clinical and forensic toxicology. The identification of glucuronated metabolites extends the detection window and provides valuable biomarkers for intoxication and exposure assessment. Such advancements in analytical chemistry contribute significantly to medical diagnostics and legal investigations (Petersen et al., 2013).

properties

IUPAC Name

(2S,3S,4S,5R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23+,24-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKOYVRIRYSRSH-QDBXLPCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4S,5R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

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